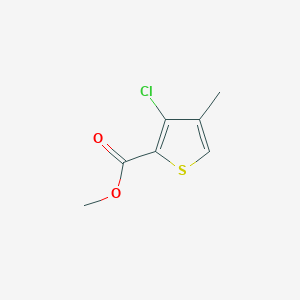

Methyl 3-chloro-4-methylthiophene-2-carboxylate

Beschreibung

Methyl 3-chloro-4-methylthiophene-2-carboxylate (CAS 175137-11-8) is a heterocyclic organic compound with the molecular formula C₇H₇ClO₂S and a molecular weight of 190.65 g/mol . Key properties include:

The compound is commercially available from suppliers such as PI Chemicals and Shanghai-based companies, indicating its utility as a synthetic intermediate in pharmaceuticals, agrochemicals, or materials science .

Eigenschaften

IUPAC Name |

methyl 3-chloro-4-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFSIDWTJVUAER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380566 | |

| Record name | methyl 3-chloro-4-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-11-8 | |

| Record name | methyl 3-chloro-4-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175137-11-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Single-Step Amination Process

The patent US4847386A describes a streamlined method where 3-oxo-4-methoxycarbonyltetrahydrothiophene reacts with hydroxylamine hydrochloride in methanol under reflux (50–200°C). This eliminates the need for isolating intermediates, yielding methyl 3-amino-4-methylthiophene-2-carboxylate directly. Key advantages include:

-

Yield : ~70–85% under optimized conditions.

-

Scalability : Suitable for industrial-scale production due to minimal purification requirements.

The reaction mechanism involves in situ oxime formation followed by acid-catalyzed cyclization and aromatization. Polar solvents like acetonitrile or methanol enhance reaction efficiency by stabilizing intermediates.

Chlorination Strategies for Amine-to-Chlorine Substitution

Converting the amine group at position 3 to chlorine is critical for obtaining the target compound. Two primary approaches emerge from the literature: Sandmeyer reaction and direct electrophilic chlorination .

Diazotization and Sandmeyer Reaction

This method involves diazotizing the amine precursor followed by chlorination:

Step 1: Diazotization

Methyl 3-amino-4-methylthiophene-2-carboxylate is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form a diazonium salt.

Step 2: Chlorination

The diazonium salt undergoes a Sandmeyer reaction with copper(I) chloride (CuCl), substituting the diazo group with chlorine.

Key Considerations:

Direct Electrophilic Chlorination

Patent WO2009006066A2 demonstrates chlorination using N-chlorosuccinimide (NCS) in the presence of catalytic HCl. While this method is optimized for intermediates like (4-methyl-thiophen-3-yl)-carbamic acid tert-butyl ester, adapting it for the target compound requires retaining the ester group.

Reaction Conditions:

-

Solvent : n-Butyl acetate or tetrahydrofuran (THF).

-

Catalyst : Hydrochloric acid (2–3 mol%).

-

Temperature : 25–80°C.

Comparative Analysis of Chlorination Methods

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Sandmeyer Reaction | NaNO₂, HCl, CuCl | 0–5°C, acidic | 50–70%* | Direct substitution, no protection | Risk of ester hydrolysis |

| NCS Chlorination | NCS, HCl | 25–80°C, catalytic | 60–75% | Scalable, minimal byproducts | Requires Boc protection for regiocontrol |

*Theoretical yield; experimental data needed.

Process Optimization and Intermediate Stability

Protecting Group Strategies

The WO2009006066A2 patent highlights the use of tert-butoxycarbonyl (Boc) protection to stabilize the amine during chlorination. Applying this to methyl 3-amino-4-methylthiophene-2-carboxylate involves:

-

Protection : Treating with di-tert-butyl dicarbonate [(Boc)₂O] in heptane.

-

Chlorination : Using NCS/HCl or hexachloroethane with n-BuLi.

-

Deprotection : Removing Boc with gaseous HCl.

This approach minimizes side reactions and improves yields (70–85% for Boc-protected intermediates).

Decarboxylation Avoidance

Early chlorination before decarboxylation (as in WO2009006066A2 ) preserves the ester group, critical for the target compound. By contrast, decarboxylation followed by chlorination—common in prior art—introduces instability and reduces yields.

Scalability and Industrial Feasibility

Solvent and Catalyst Selection

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-chloro-4-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide (NaOCH3) can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives .

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

Methyl 3-chloro-4-methylthiophene-2-carboxylate is primarily utilized as an intermediate in the synthesis of various complex molecules, including:

- Pharmaceuticals :

-

Agrochemicals :

- The compound serves as a precursor in the development of pesticides and herbicides, contributing to the agricultural sector's efforts to enhance crop protection.

-

Organic Electronics :

- Its derivatives are explored for applications in organic semiconductors and conductive polymers due to their electronic properties, which are vital for developing advanced materials in electronics.

Research has indicated that this compound exhibits various biological activities:

- Antimicrobial Properties :

- Anti-inflammatory Effects :

-

Cardiovascular Applications :

- Preliminary research indicates its potential role in inhibiting thromboxane synthetase, which could reduce platelet aggregation and vasoconstriction, suggesting therapeutic applications for cardiovascular diseases.

Case Study 1: Anticancer Research

In a study investigating the anticancer properties of this compound derivatives, researchers synthesized several compounds that showed significant inhibitory activity against cancer cell lines. Notably, a derivative was found to inhibit VEGF receptor-2 kinase, a target for anti-angiogenic therapies, highlighting its potential in cancer treatment.

Case Study 2: Antimicrobial Activity

Another study focused on evaluating the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that certain derivatives exhibited substantial antibacterial activity, with mechanisms involving membrane disruption and inhibition of key enzymatic functions within bacterial cells .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceuticals | Anti-cancer agents, anti-inflammatory drugs | Inhibitory effects on cancer cell lines |

| Agrochemicals | Pesticides and herbicides | Enhanced crop protection capabilities |

| Organic Electronics | Organic semiconductors and conductive polymers | Promising electronic properties |

| Biological Research | Antimicrobial and anti-inflammatory studies | Significant activity against bacteria |

Wirkmechanismus

The mechanism of action of Methyl 3-chloro-4-methylthiophene-2-carboxylate involves its interaction with molecular targets through its thiophene ring and ester functional group. These interactions can affect various biological pathways, although specific molecular targets and pathways are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

Below is a comparative analysis of methyl 3-chloro-4-methylthiophene-2-carboxylate with six structurally related thiophene derivatives:

Reactivity and Functional Group Analysis

- Chloro vs. Amino Substitution: Replacing the chloro group (electron-withdrawing) with an amino group (electron-donating) in methyl 3-amino-4-methylthiophene-2-carboxylate shifts reactivity from electrophilic substitution to nucleophilic aromatic substitution or coupling reactions .

- Sulfonyl Chloride vs. Methyl Ester : Sulfonyl chloride derivatives (e.g., compound 2 in ) are more reactive toward amines, enabling sulfonamide linkages, whereas ester groups are hydrolyzable to carboxylic acids .

- Isothiocyanate Functionality : The isothiocyanate group in methyl 4-(isothiocyanatomethyl)thiophene-2-carboxylate allows for thiourea formation with amines, useful in drug delivery systems .

Physicochemical Properties

- Solubility : Hydroxy and methoxy groups (e.g., in methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate) increase hydrophilicity, whereas sulfonyl and thioether groups enhance lipophilicity .

Biologische Aktivität

Methyl 3-chloro-4-methylthiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring, a chloro group, and a carboxylate ester functional group. Its molecular formula is , and it has a molecular weight of approximately 195.66 g/mol. The unique structural features of this compound facilitate its interaction with various biological targets.

Research indicates that this compound exhibits several biological activities through different mechanisms:

- Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of thromboxane synthetase, an enzyme involved in the biosynthesis of thromboxane A2. This mediator plays a crucial role in platelet aggregation and vasoconstriction, suggesting potential applications in cardiovascular disease management.

- Antimicrobial Properties : Preliminary studies have shown that this compound may possess antimicrobial activity, potentially affecting microbial growth through interactions with specific cellular targets.

- Anticancer Activity : There is evidence suggesting that this compound can induce apoptosis in cancer cells. This effect may be mediated by its ability to modulate key signaling pathways involved in cell survival and proliferation .

Case Studies

-

Cardiovascular Applications :

- A study explored the effects of this compound on thromboxane A2 synthesis. Results indicated a significant reduction in thromboxane levels, which could lead to decreased platelet aggregation and lower risk of thrombosis.

- Antimicrobial Activity :

- Anticancer Studies :

Table 1: Biological Activities of this compound

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Thromboxane Inhibition | Inhibits thromboxane synthetase | |

| Antimicrobial | Disrupts microbial growth | |

| Anticancer | Induces apoptosis in cancer cells |

Table 2: Summary of Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Cardiovascular | Reduced thromboxane levels | Potential for treating cardiovascular diseases |

| Antimicrobial | Effective against multiple bacterial strains | Could serve as a new antimicrobial agent |

| Anticancer | Induced apoptosis in leukemia cells | Promising candidate for cancer therapy |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare methyl 3-chloro-4-methylthiophene-2-carboxylate, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of thiophene precursors followed by regioselective chlorination and esterification. For example, analogous thiophene carboxylates are synthesized via Friedel-Crafts acylation or Suzuki coupling to build the heterocyclic core, with subsequent functionalization using chlorinating agents (e.g., Cl2/FeCl3) . Optimization includes temperature control (e.g., reflux in anhydrous CH2Cl2), stoichiometric ratios of reagents, and inert atmospheres to minimize side reactions. Purification via reverse-phase HPLC (using methanol-water gradients) ensures high purity, as demonstrated in related thiophene derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key NMR signals assigned?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : The ester carbonyl (C=O) appears at ~165–170 ppm in <sup>13</sup>C NMR. Thiophene ring protons resonate as distinct multiplets between δ 6.5–8.0 ppm, with deshielding effects from the chloro and methyl substituents aiding assignment .

- IR Spectroscopy : Strong absorption bands at ~1700 cm<sup>−1</sup> (ester C=O) and 600–800 cm<sup>−1</sup> (C-Cl stretch) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, with chlorine isotopic signatures (3:1 ratio for <sup>35</sup>Cl/<sup>37</sup>Cl) confirming substitution .

Advanced Research Questions

Q. How can X-ray crystallography resolve disorder or twinning in the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical. For disordered regions, partial occupancy modeling and restraints on bond lengths/angles are applied. Twinning is addressed via the HKLF 5 format in SHELXL, which refines twin laws and scale factors . Validation tools like PLATON check for missed symmetry and pseudo-merohedral twinning, ensuring structural reliability .

Q. What experimental strategies can elucidate the regioselectivity of chlorination in the synthesis of this compound?

- Methodological Answer : Competitive experiments with isotopic labeling (e.g., <sup>37</sup>Cl) or computational modeling (DFT calculations) predict preferential chlorination at the 3-position due to electronic effects from the methyl and ester groups. Experimental validation involves synthesizing intermediates and analyzing products via LC-MS to track substituent distribution .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the solid-state packing of this compound, and what analytical tools are used to study them?

- Methodological Answer : Graph-set analysis (via TOPOS or Mercury ) identifies hydrogen-bonding motifs (e.g., C-H···O interactions between ester groups). Hirshfeld surface analysis quantifies contact contributions, while CrystalExplorer visualizes π-π interactions between thiophene rings . Temperature-dependent crystallography (100–300 K) probes thermal motion and packing stability .

Q. How can contradictions in spectroscopic and crystallographic data (e.g., unexpected NOE correlations vs. X-ray geometry) be resolved?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. rigid crystal lattices). Combined use of VT-NMR (variable temperature) and DFT-optimized geometries reconciles differences. For example, NOE interactions in solution may indicate transient conformers not observed in the solid state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.